molecular formula C24H20N2O5 B11348076 N-(3,4-dimethoxybenzyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

N-(3,4-dimethoxybenzyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11348076
M. Wt: 416.4 g/mol
InChI Key: LKFHJAUJMAPIOE-UHFFFAOYSA-N
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Description

N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a chromene core, a pyridine moiety, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between salicylaldehyde and an appropriate ketone under acidic conditions.

    Introduction of the Pyridine Moiety: The pyridine group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the chromene intermediate.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is typically introduced via a Friedel-Crafts alkylation reaction, where the chromene-pyridine intermediate reacts with a dimethoxybenzyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting ketones to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby affecting the associated biological pathways. This inhibition can lead to the suppression of cancer cell growth or modulation of other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,4-DIMETHOXYPHENYL)METHYL]-N-(2-PYRIDIN-2-YLETHYL)OXAMIDE: This compound has a similar structure but with an oxamide group instead of a chromene core.

    4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE: Lacks the dimethoxyphenyl group but retains the chromene and pyridine moieties.

Uniqueness

N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the dimethoxyphenyl group enhances its binding affinity to certain molecular targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C24H20N2O5

Molecular Weight

416.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-oxo-N-pyridin-2-ylchromene-2-carboxamide

InChI

InChI=1S/C24H20N2O5/c1-29-20-11-10-16(13-21(20)30-2)15-26(23-9-5-6-12-25-23)24(28)22-14-18(27)17-7-3-4-8-19(17)31-22/h3-14H,15H2,1-2H3

InChI Key

LKFHJAUJMAPIOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=O)C4=CC=CC=C4O3)OC

Origin of Product

United States

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